N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
CAS No.:
Cat. No.: VC13565946
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O |
|---|---|
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | N-pyridin-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
| Standard InChI | InChI=1S/C13H14N2O/c16-13(15-11-2-1-5-14-8-11)12-7-9-3-4-10(12)6-9/h1-5,8-10,12H,6-7H2,(H,15,16) |
| Standard InChI Key | GWQWUOBITCOLQH-UHFFFAOYSA-N |
| SMILES | C1C2CC(C1C=C2)C(=O)NC3=CN=CC=C3 |
| Canonical SMILES | C1C2CC(C1C=C2)C(=O)NC3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a strained bicyclo[2.2.1]hept-5-ene system with a planar pyridine ring, creating a hybrid scaffold with distinct electronic and steric properties. The bicyclic core imposes significant ring strain, while the pyridine moiety introduces aromatic -system interactions. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | N-pyridin-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
| SMILES | C1C2CC(C1C=C2)C(=O)NC3=CN=CC=C3 |
| InChIKey | GWQWUOBITCOLQH-UHFFFAOYSA-N |
| Topological Polar Surface Area | 58.9 Ų |
The endo-exo configuration of the bicyclic system remains unspecified in available literature, though analogous compounds often exhibit preferential endo stereochemistry due to kinetic control during synthesis .
Synthetic Methodologies
Primary Synthesis Route
The most cited preparation involves coupling bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with pyridin-3-amine:
Common activating agents include carbodiimides (e.g., EDC) or chlorinating reagents (e.g., SOCl) . Yields are unreported but likely moderate (40–60%) based on analogous amidation reactions .
Stereochemical Considerations
The synthesis of related bicyclo[2.2.1]heptene derivatives often proceeds via Diels-Alder cycloadditions, where the endo rule favors formation of the strained bicyclic framework . Post-functionalization through amide coupling typically preserves stereochemistry, though racemization at the carboxamide center remains possible under basic conditions .
Hypothesized Applications
Medicinal Chemistry Scaffold
The compound’s rigidity and bifunctional topology align with design principles for kinase inhibitors and GPCR modulators . The pyridine ring may coordinate metalloenzymes, while the bicyclic system could enforce pre-organized binding conformations .
Research Gaps and Future Directions
Despite structural novelty, experimental data on this compound remain sparse. Critical research priorities include:
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Pharmacological Profiling: Screening against target classes like kinases or ion channels.
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Stereochemical Resolution: Determination of absolute configuration via X-ray crystallography.
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Computational Modeling: QSAR studies to predict bioavailability and target engagement.
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